molecular formula C12H15Cl B2437986 4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene CAS No. 6176-41-6

4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B2437986
CAS No.: 6176-41-6
M. Wt: 194.7
InChI Key: QNTZIHVZGZEHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H15Cl. It is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene. This compound is characterized by the presence of a chlorine atom and two methyl groups attached to the tetrahydronaphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene typically involves the chlorination of 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene. This can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can remove the chlorine atom or reduce the ring system.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dechlorinated or reduced ring compounds.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile, leading to the formation of a new bond. The molecular targets and pathways involved can vary based on the specific application and the nature of the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: The parent compound without the chlorine and methyl groups.

    4-Chloro-1,2,3,4-tetrahydronaphthalene: Similar structure but without the methyl groups.

    1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but without the chlorine atom.

Uniqueness

4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both chlorine and methyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

1-chloro-4,4-dimethyl-2,3-dihydro-1H-naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-12(2)8-7-11(13)9-5-3-4-6-10(9)12/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTZIHVZGZEHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=CC=CC=C21)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.